molecular formula C9H7Cl3 B3329976 (1,2,2-Trichlorocyclopropyl)benzene CAS No. 65322-28-3

(1,2,2-Trichlorocyclopropyl)benzene

Cat. No. B3329976
CAS RN: 65322-28-3
M. Wt: 221.5 g/mol
InChI Key: ONAJYBXETTZZQP-UHFFFAOYSA-N
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Description

(1,2,2-Trichlorocyclopropyl)benzene, also known as TCBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCBC is a cyclopropylbenzene derivative that has three chlorine atoms attached to its cyclopropyl ring. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (1,2,2-Trichlorocyclopropyl)benzene is not fully understood. However, it has been reported to interact with various enzymes and proteins in the body, leading to its biological activities. This compound has been reported to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism in the liver. Additionally, this compound has been shown to interact with tubulin, a protein involved in cell division, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of (1,2,2-Trichlorocyclopropyl)benzene is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound has shown promising biological activities, making it a potential lead compound for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in vivo.

Future Directions

(1,2,2-Trichlorocyclopropyl)benzene has shown promising potential for use in various fields, including organic synthesis, material science, and medicinal chemistry. Future studies could focus on the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its potential use as an anticancer agent. Furthermore, the potential toxicity of this compound needs to be thoroughly evaluated to ensure its safe use in vivo.

Scientific Research Applications

(1,2,2-Trichlorocyclopropyl)benzene has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound has been used as a starting material for the synthesis of other cyclopropyl-containing compounds, which have shown promising biological activities.

properties

IUPAC Name

(1,2,2-trichlorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c10-8(6-9(8,11)12)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAJYBXETTZZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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